

# Comparative Cross-Reactivity Profiling of Dibenzo-fused Azepine and Oxepine Derivatives

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## Compound of Interest

**Compound Name:** 5H-Dibenzo[b,e]azepine-6,11-dione

**Cat. No.:** B074054

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of derivatives based on the **5H-Dibenzo[b,e]azepine-6,11-dione** scaffold and its structurally related analogs. The objective is to offer a clear comparison of their performance against various biological targets, supported by experimental data, to aid in the selection and development of selective compounds. While comprehensive cross-reactivity data for a broad range of **5H-Dibenzo[b,e]azepine-6,11-dione** derivatives is limited in publicly available literature, this guide leverages data from closely related dibenzo[b,f][1][2]oxazepine and dibenzo[b,e]oxepine derivatives to illustrate their polypharmacology. Additionally, specific examples of **5H-Dibenzo[b,e]azepine-6,11-dione** derivatives with targeted activity are included.

## Data Presentation

The following tables summarize the quantitative data on the biological activity of representative compounds.

Table 1: Cross-Reactivity of Dibenzo[b,f][1][2]oxazepine and Dibenzo[b,e]oxepine Derivatives against Aminergic G-Protein Coupled Receptors (GPCRs).[\[1\]](#)

Compound ID	Tricyclic Core	R	hH1R (pKi)	hH4R (pKi)	h5-HT2AR (pKi)	Other GPCRs (pKi)
1	Dibenzo[b,f][ <sup>1</sup> ][ <sup>2</sup> ]oxazepine	7-Cl	8.11	7.55	-	-
2	Dibenzo[b,f][ <sup>1</sup> ][ <sup>2</sup> ]oxazepine	3,7-diCl	9.23	≤7	8.74	≤7
3	Dibenzo[b,e]oxepine	3,8-diCl	8.44	≤5.3	≤6.7	≤6.7
4 (R-enantiomer)	Dibenzo[b,e]oxepine	2-Cl	8.83	-	-	-
4 (S-enantiomer)	Dibenzo[b,e]oxepine	2-Cl	7.63	-	-	-

hH1R: human Histamine H1 Receptor; hH4R: human Histamine H4 Receptor; h5-HT2AR: human Serotonin 2A Receptor. pKi is the negative logarithm of the inhibition constant.

Table 2: PARP-1 Inhibitory Activity and Antiproliferative Effects of **5H-Dibenzo[b,e]azepine-6,11-dione** Derivatives.<sup>[3]</sup>

Compound ID	R Group	PARP-1 IC50 (nM)	OVCAR-3 Cell Line IC50 (μM)
d21	[Structure Specific R Group]	Potent (exact value not provided)	< Rucaparib
d22	[Structure Specific R Group]	Potent (exact value not provided)	< Rucaparib
Rucaparib	(Reference)	-	[Reference Value]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation. The original study provided qualitative comparisons to Rucaparib.[\[3\]](#)

Table 3: Topoisomerase II Inhibitory Activity of Dibenzo[b,f]azepine Derivatives.[\[4\]](#)

Compound ID	R Group	Topoisomerase II IC50 (μM)	Leukemia SR Cells IC50 (μM)
5e	[Structure Specific R Group]	6.36 ± 0.36	13.05 ± 0.62

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Radioligand Binding Assays for GPCR Cross-Reactivity[\[1\]](#)

This protocol is a representative method for determining the binding affinity of test compounds to a panel of G-protein coupled receptors.

- Membrane Preparation: Membranes from cell lines stably expressing the receptor of interest (e.g., hH1R, hH4R, h5-HT2AR) are prepared. Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet

containing the cell membranes is resuspended and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

- **Binding Assay:** The assay is performed in a 96-well plate format. For each well, the following are added:
  - Membrane preparation (typically 10-50 µg of protein).
  - A fixed concentration of a specific radioligand (e.g., [<sup>3</sup>H]mepyramine for H1R).
  - Varying concentrations of the test compound (typically in a serial dilution).
  - Incubation buffer to a final volume.
- **Incubation:** The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- **Separation of Bound and Free Ligand:** The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
- **Quantification:** The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC<sub>50</sub> values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated from the IC<sub>50</sub> values using the Cheng-Prusoff equation.

## PARP-1 Inhibition Assay[3]

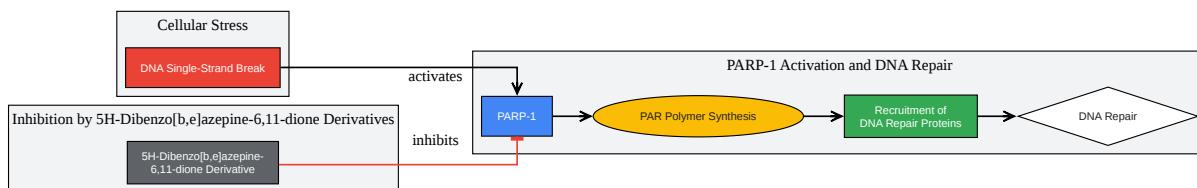
This is a representative protocol for assessing the inhibitory activity of compounds against Poly(ADP-ribose) polymerase 1.

- **Assay Principle:** The assay measures the incorporation of biotinylated NAD<sup>+</sup> onto a histone-coated plate by recombinant human PARP-1 enzyme.

- Procedure:
  - A 96-well plate is coated with histones.
  - Recombinant human PARP-1 enzyme is added to the wells along with varying concentrations of the test compounds.
  - The enzymatic reaction is initiated by adding a mixture of NAD<sup>+</sup> and biotinylated NAD<sup>+</sup>.
  - The plate is incubated to allow for the poly(ADP-ribosylation) of histones.
  - After incubation, the plate is washed to remove unreacted substrates.
  - Streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells, which binds to the biotinylated ADP-ribose chains.
  - After another washing step, a colorimetric HRP substrate is added.
  - The reaction is stopped, and the absorbance is read using a microplate reader.
- Data Analysis: The absorbance is proportional to the PARP-1 activity. The percentage of inhibition is calculated for each compound concentration, and the IC<sub>50</sub> value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

## Mandatory Visualizations

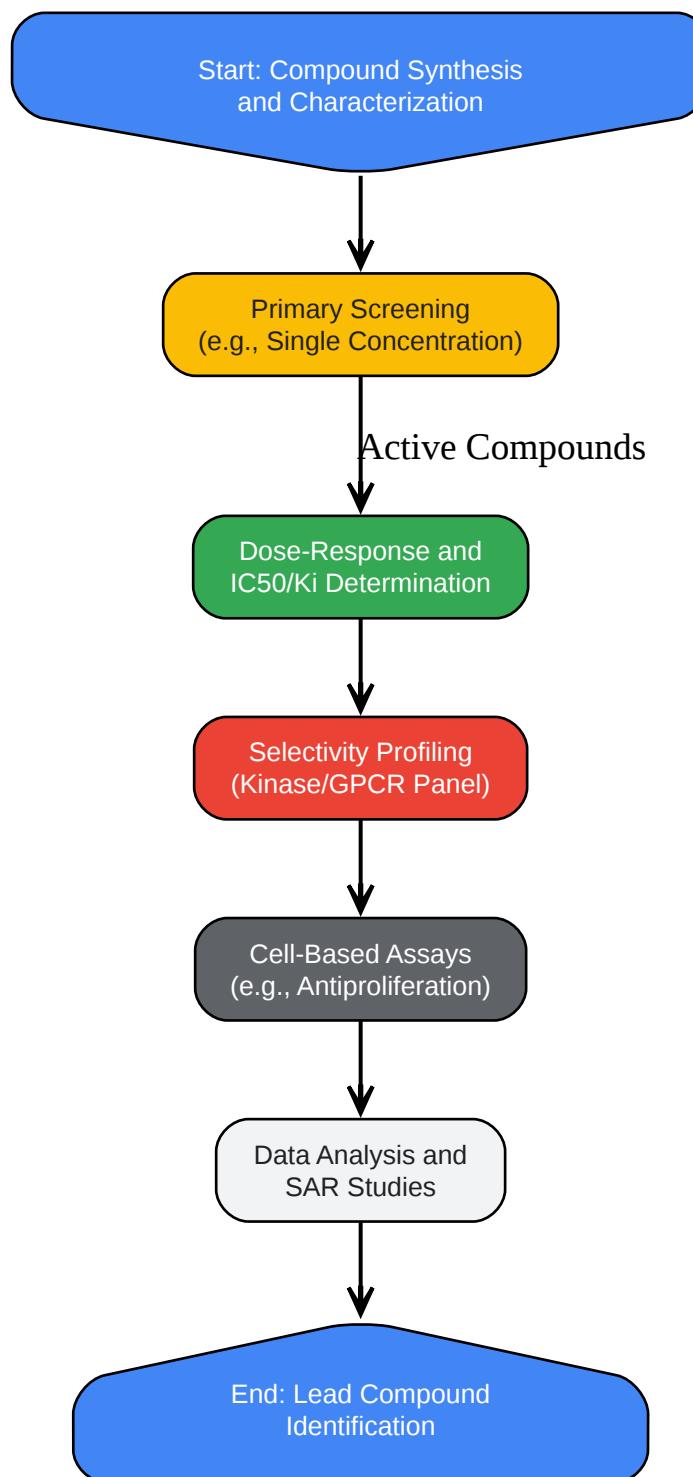
### Signaling Pathway Diagram



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Caption: PARP-1 inhibition by **5H-Dibenzo[b,e]azepine-6,11-dione** derivatives.

## Experimental Workflow Diagram



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Caption: General workflow for cross-reactivity profiling.

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